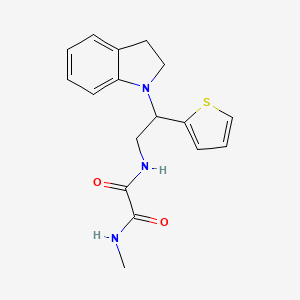

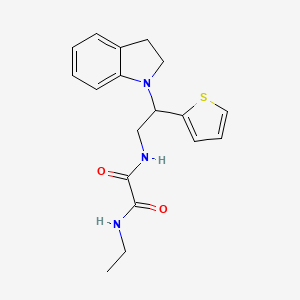

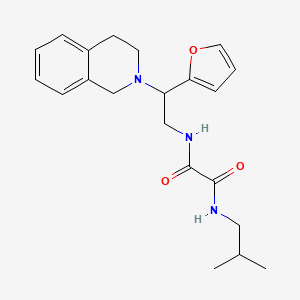

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide, also known as THIQ, is a synthetic compound that has been widely used in scientific research. THIQ belongs to the class of oxalamide compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Chiral Recognition and Receptor Binding

N-anilinoethylamides, akin to the structure of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide, have been studied for their binding affinity to melatonin receptors MT1 and MT2. The addition of a methyl group to these compounds affects their conformational preferences, impacting their receptor affinity and stereoselectivity. This suggests potential applications in developing selective receptor ligands, which could be significant in treating conditions related to melatonin receptor dysregulation, such as sleep disorders and depression (Elisi et al., 2020).

Neuroprotective and Anticancer Activities

The indoline moiety, central to N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide, is a feature in compounds showing significant neuroprotective and anticancer activities. For instance, compounds with indoline-3-propionic acid derivatives exhibit antioxidant activity, cholinesterase inhibition, and protection against cytotoxicity in neuronal cells. This indicates potential applications in Alzheimer's disease treatment by addressing oxidative stress and enhancing cholinergic transmission (Yanovsky et al., 2012).

Antimicrobial and Antibacterial Properties

Compounds bearing the indole and thiophene units have shown promising antibacterial activities against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide analogues as candidates for developing new antimicrobial agents targeting drug-resistant bacterial infections (Shin et al., 2019).

Anti-Tuberculosis (TB) Potential

The structural features of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide are reminiscent of compounds evaluated for anti-tuberculosis activity. Research into similar structures has yielded candidates with potential application in TB treatment, highlighting the importance of such molecular frameworks in developing therapies against mycobacterial infections (Akhaja & Raval, 2012).

properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-18-16(21)17(22)19-11-14(15-7-4-10-23-15)20-9-8-12-5-2-3-6-13(12)20/h2-7,10,14H,8-9,11H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGWFWPZVMCFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2451742.png)

![4-butoxy-N-(4-chlorophenyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzamide](/img/structure/B2451743.png)

![methyl 1-[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B2451748.png)

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2451750.png)

![N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2451756.png)